1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine
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Overview
Description
1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.164 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
The synthesis of 1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine typically involves the reaction of 2,3-dichloroaniline with piperidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine can be compared with other similar compounds, such as:
- 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine
These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
CAS No. |
199735-92-7 |
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Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-5-4-6-10(11(9)14)15-12(17)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2,(H,15,17) |
InChI Key |
KXQYSZIEINQUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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